molecular formula C17H21NO4S4 B1668009 Bensultap CAS No. 17606-31-4

Bensultap

Cat. No. B1668009
CAS RN: 17606-31-4
M. Wt: 431.6 g/mol
InChI Key: YFXPPSKYMBTNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bensultap is a nereistoxin analogue insecticide . It is used for the control of pests such as leaf rollers, beetles, leaf miners, borers, root weevils, and various moths in crop and fruit plantations . Its mode of action involves the blocking of synaptic neuron transmissions in the central nervous system (CNS) of insect pests .


Synthesis Analysis

Bensultap is a part of the nereistoxin insecticides (NIs) group. A reliable residue analysis method for the simultaneous detection of cartap, bensultap, thiocyclam, and nereistoxin in foods of animal origins was developed using hydrophilic interaction liquid chromatography–mass spectrometry (HILIC–LC–MS/MS). The NIs were extracted with an acidic cysteine and formate buffer solution and hydrolyzed to nereistoxin .


Molecular Structure Analysis

The molecular formula of Bensultap is C17H21NO4S4 . The InChI key is YFXPPSKYMBTNAV-UHFFFAOYSA-N . The Canonical SMILES is CN©C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

Bensultap has a molecular weight of 431.613 g/mol . It has a density of 1.353g/cm3, a boiling point of 590.8°C at 760mmHg, and a melting point of 82 - 83°C .

Scientific Research Applications

Summary of the Application

Quantum-dots-doped covalent organic frameworks in a molecularly imprinted network (QDs-doped COFs@MIP) were developed for detection of nereistoxin (NRT)-related insecticide in tap water .

Methods of Application or Experimental Procedures

The preparation of QDs-doped COFs@MIP was accomplished via one-pot synthesis at room temperature . The QDs-doped COFs@MIP quenched by targeting thiosultap due to the photoinduced charge transfer .

Results or Outcomes

A Brunauer–Emmett–Teller surface area of 186.20 m²/g and a maximum adsorption capacity of 771 mg/g of the QDs-doped COFs@MIP exhibited good selectivity and adsorption capacity . Direct fluorescence determination was established over the range 5–100 μg L⁻¹ (R² = 0.9959) with a detection limit of 1.60 μg L⁻¹ . Furthermore, 86.5–106.5% recoveries of spiked tap water were achieved .

2. Insecticidal Activity Against Trichoferus Griseus

Summary of the Application

Bensultap was tested for its insecticidal activity against Trichoferus griseus (Coleoptera: Cerambycidae) on Pinus brutia L. in the laboratory .

Methods of Application or Experimental Procedures

The bolts have been impregnated with Bensultap by using a vacuum desicator . Then, larvae of T. griseus were placed on the treated and non-treated bolts .

Results or Outcomes

Bensultap was the most effective and more significant in reducing the number of larvae in all the trials when compared to the other treatments .

Safety And Hazards

Bensultap is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended when handling Bensultap .

properties

IUPAC Name

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPPSKYMBTNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058001
Record name Bensultap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bensultap

CAS RN

17606-31-4
Record name Bensultap
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17606-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensultap [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017606314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensultap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonothioic acid, S1,S1'-[2-(dimethylamino)-1,3-propanediyl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENSULTAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145Q2E77PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bensultap
Reactant of Route 2
Reactant of Route 2
Bensultap
Reactant of Route 3
Reactant of Route 3
Bensultap
Reactant of Route 4
Reactant of Route 4
Bensultap

Citations

For This Compound
762
Citations
井上光司, 山元章裕 - Journal of Pesticide Science, 1986 - jlc.jst.go.jp
… an analytical method of residual bensultap in crops and soils. … bensultap and NTX were not detected just after bensultap … 4 precedes the hydrolysis reaction of bensultap. The effect of …
Number of citations: 7 jlc.jst.go.jp
V Szegedi, G Bárdos, L Détári, A Tóth… - Toxicology, 2005 - Elsevier
In the present multilevel study, neuromodulatory effect of two insecticides, bensultap and fipronil were investigated in rats. Although the new generation of insecticides shows greater …
Number of citations: 37 www.sciencedirect.com
HS Civelek, PG Weintraub - Crop protection, 2003 - Elsevier
… the study: bensultap (Bancol 50 WP, … for bensultap in open fields are 0.4–0.5 kg ai/ha; however, there are no recommendations for greenhouse application rates. Therefore, bensultap …
Number of citations: 48 www.sciencedirect.com
J Györi, P Varró, E Zielinska, I Banczerowski-Pelyhe… - Toxicology in vitro, 2007 - Elsevier
… slices, to determine the effect of the insecticide bensultap. Although bensultap has low toxicity in mammals, our results showed that bensultap altered the synaptic transmission in the …
Number of citations: 8 www.sciencedirect.com
HS Civelek, AM Çolak - World Journal of Agricultural Sciences, 2008 - researchgate.net
… Bensultap was the most effective and more significant in reducing the number of larvae in all the trials when compared to the other treatments. The effects of six plant extracts on the …
Number of citations: 14 www.researchgate.net
A Asaka, Y Sato - Japanese Journal of Applied Entomology and …, 1987 - cabdirect.org
Abstract: The LC50s of cartap and bensultap against young … The LC50s of cartap and bensultap against adult snails were … for cartap and 0.63 ppm for bensultap. The feeding inhibitory …
Number of citations: 12 www.cabdirect.org
M Mojašević, D Kovačević, SL Vitorović, P Vukša - Pesticidi, 1996 - cabdirect.org
… An analytical procedure based on bensultap derivatization into … Results indicate that bensultap residues in lucerne approach … The dissipation rate of bensultap was found to be slower in …
Number of citations: 2 www.cabdirect.org
AM Grigor'ev, GV Nedovizina… - Sudebno-meditsinskaia …, 2009 - europepmc.org
This paper is designed to describe methods for the detection of derivatives and metabolites of the insecticidic agent bancol (nereistoxin precursor) by chromatographic methods …
Number of citations: 4 europepmc.org
ISA Abdallah, HA Mahmoud - Journal of Plant Protection and …, 2013 - jppp.journals.ekb.eg
… of broad bean after bensultap application. … bensultap was 4 days, while the persistence of the runoff of imidacoprid on the soil under the plants was a little longer than that in bensultap …
Number of citations: 4 jppp.journals.ekb.eg
T THABIT, IN NASR, MM RASHED - academia.edu
… bensultap and greater than 95% for plant parts treated with methomyl. Results indicated that the half-life values (RL50) for bensultap … Data declared that both of bensultap and methomyl …
Number of citations: 2 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.